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Compound of Interest

Compound Name: N-Butyryl-N'-cinnamyl-piperazine

Cat. No.: B1231057 Get Quote

An In-depth Review of the Synthesis, Mechanism of Action, and Analgesic Properties of a

Potent µ-Opioid Receptor Agonist

Abstract
N-Butyryl-N'-cinnamyl-piperazine, also known as Bucinnazine or AP-237, is a synthetic

opioid analgesic that has garnered significant interest for its potent activity. First synthesized in

the late 1960s, this cinnamylpiperazine derivative has been utilized for the management of

chronic pain, particularly in cancer patients. Its primary mechanism of action is through the

agonism of the µ-opioid receptor, initiating a signaling cascade that results in analgesia. This

technical guide provides a comprehensive overview of N-Butyryl-N'-cinnamyl-piperazine,

detailing its synthesis, pharmacological profile, and the experimental methodologies used for its

evaluation. The information presented is intended for researchers, scientists, and professionals

in the field of drug development.

Introduction
N-Butyryl-N'-cinnamyl-piperazine is a potent synthetic opioid belonging to the

cinnamylpiperazine class of compounds.[1] Originally synthesized in Japan, it has a history of

use in China for treating chronic pain associated with cancer.[1] The analgesic potency of

Bucinnazine has been reported to be comparable to that of morphine. Structurally distinct from

fentanyl and its analogs, N-Butyryl-N'-cinnamyl-piperazine features a piperazine core with

butyryl and cinnamyl substitutions.[1] Its primary pharmacological effect is mediated through its
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activity as a selective agonist at the µ-opioid receptor.[2] This interaction triggers intracellular

signaling pathways that ultimately lead to the modulation of pain perception.

Chemical Synthesis
Several synthetic routes for N-Butyryl-N'-cinnamyl-piperazine have been described. The

most common approaches involve the sequential functionalization of a piperazine ring.

Synthesis Pathway 1: Acylation of 1-Cinnamylpiperazine

A widely employed method involves the initial preparation of 1-cinnamylpiperazine, which is

subsequently acylated.

Preparation of 1-Cinnamylpiperazine: This intermediate is synthesized by reacting cinnamyl

chloride or cinnamyl bromide with piperazine.

Acylation: The resulting 1-cinnamylpiperazine is then reacted with butyryl chloride to yield N-
Butyryl-N'-cinnamyl-piperazine.

Synthesis Pathway 2: Cinnamylation of 1-Butyrylpiperazine

An alternative route involves the initial preparation of 1-butyrylpiperazine.

Preparation of 1-Butyrylpiperazine: This intermediate is synthesized by the reaction of butyryl

chloride with 1-formylpiperazine, followed by deprotection.

Cinnamylation: 1-Butyrylpiperazine is then reacted with cinnamyl bromide in the presence of

a base, such as sodium bicarbonate, in a suitable solvent like refluxing benzene.

Synthesis Pathway 3: Reductive Amination

A third reported methodology utilizes a reductive amination reaction.

Reaction of Cinnamaldehyde and 1-Butyrylpiperazine: Cinnamaldehyde is reacted with 1-

butyrylpiperazine in heated formic acid.

Mechanism of Action and Signaling Pathway
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The primary mechanism of action of N-Butyryl-N'-cinnamyl-piperazine is its agonist activity at

the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Upon binding of N-Butyryl-N'-cinnamyl-piperazine to the µ-opioid receptor, a conformational

change is induced, leading to the activation of intracellular signaling pathways. The activated

receptor promotes the exchange of GDP for GTP on the α-subunit of the associated

heterotrimeric G-protein (Gi/o). This results in the dissociation of the Gα-GTP and Gβγ

subunits.

The dissociated G-protein subunits then modulate the activity of downstream effectors:

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading

to a decrease in intracellular cyclic AMP (cAMP) levels.

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the

activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying

potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of

voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from

presynaptic terminals.

The net effect of these signaling events is a reduction in neuronal excitability and the inhibition

of the transmission of nociceptive signals, resulting in analgesia.
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Caption: µ-Opioid Receptor Signaling Pathway.

Quantitative Data
The following tables summarize the available quantitative data for N-Butyryl-N'-cinnamyl-
piperazine and its analogs.

Table 1: In Vitro µ-Opioid Receptor Activation
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Compound Assay EC50 (nM)
Emax (relative to
Hydromorphone)

AP-237 (Bucinnazine)
β-arrestin 2

Recruitment
- ~50%

2-methyl AP-237
β-arrestin 2

Recruitment
- 125%

para-methyl AP-237
β-arrestin 2

Recruitment
- -

AP-238
β-arrestin 2

Recruitment
248 -

Fentanyl
β-arrestin 2

Recruitment
- >125%

Table 2: In Vivo Analgesic Efficacy

Specific ED50 values for N-Butyryl-N'-cinnamyl-piperazine in common analgesic assays (hot

plate, tail-flick, writhing tests) are not readily available in the publicly accessible literature.

However, its analgesic potency has been described as comparable to morphine.

Table 3: Pharmacokinetic Parameters in Rats (Oral Administration)

Parameter 9:00 am Administration 9:00 pm Administration

Cmax (ng/mL) 186.3 ± 46.5 115.7 ± 33.8

Tmax (h) 0.58 ± 0.20 1.08 ± 0.38

AUC (0-t) (ng·h/mL) 487.8 ± 121.2 310.2 ± 88.7

Data from Yu et al. (2020) indicates significant circadian variations in the pharmacokinetics of

Bucinnazine in rats, with higher peak concentrations and overall exposure observed with

morning administration.[1]

Experimental Protocols
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In Vitro: µ-Opioid Receptor (MOR) Activation Assay (β-
arrestin 2 Recruitment)
This assay measures the ability of a compound to activate the µ-opioid receptor and trigger the

recruitment of the intracellular protein β-arrestin 2.

Methodology:

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are engineered to co-express

the human µ-opioid receptor and a β-arrestin 2 fusion protein (e.g., fused to a reporter

enzyme like luciferase).

Compound Preparation: N-Butyryl-N'-cinnamyl-piperazine and reference compounds are

prepared in a suitable solvent and diluted to a range of concentrations.

Assay Procedure:

The engineered cells are plated in a multi-well plate.

The cells are incubated with the test compounds at various concentrations.

A substrate for the reporter enzyme is added.

Data Acquisition: The signal from the reporter enzyme (e.g., luminescence) is measured

using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin 2

recruitment.

Data Analysis: The data is plotted as a concentration-response curve, and parameters such

as EC50 (the concentration at which 50% of the maximal response is observed) and Emax

(the maximum response) are calculated.
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Caption: β-arrestin Recruitment Assay Workflow.

In Vivo: Hot Plate Test
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The hot plate test is a common method to assess the central analgesic activity of a compound

by measuring the latency of a thermal pain response.

Methodology:

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g.,

55 ± 0.5°C).

Animals: Mice or rats are typically used.

Procedure:

The baseline reaction time of each animal is determined by placing it on the hot plate and

measuring the time it takes to exhibit a nociceptive response (e.g., licking a paw, jumping).

A cut-off time is established to prevent tissue damage.

Animals are administered N-Butyryl-N'-cinnamyl-piperazine or a control substance

(vehicle or reference analgesic) via a specific route (e.g., intraperitoneal, oral).

At predetermined time intervals after administration, the animals are again placed on the

hot plate, and their reaction times are recorded.

Data Analysis: The increase in reaction time (latency) compared to the baseline is calculated.

The percentage of maximal possible effect (%MPE) can also be determined. The data is

used to determine the dose-response relationship and the ED50 (the dose that produces a

therapeutic effect in 50% of the population).

In Vivo: Tail-Flick Test
The tail-flick test is another widely used assay for evaluating central analgesic activity,

measuring the latency of a reflexive withdrawal of the tail from a thermal stimulus.

Methodology:

Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the animal's

tail.

Animals: Mice or rats are commonly used.
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Procedure:

The animal is gently restrained, and its tail is positioned in the apparatus.

The baseline tail-flick latency is measured by activating the heat source and recording the

time until the animal flicks its tail out of the beam. A cut-off time is employed to prevent

injury.

N-Butyryl-N'-cinnamyl-piperazine or a control is administered.

The tail-flick latency is measured again at various time points post-administration.

Data Analysis: The change in latency from baseline is calculated to assess the analgesic

effect. Dose-response curves and ED50 values can be determined.

In Vivo: Acetic Acid-Induced Writhing Test
The writhing test is a chemical-induced pain model used to screen for peripheral and central

analgesic activity.

Methodology:

Inducing Agent: A dilute solution of acetic acid is used to induce a characteristic writhing

response (abdominal constrictions and stretching of the hind limbs).

Animals: Mice are typically used for this assay.

Procedure:

Animals are pre-treated with N-Butyryl-N'-cinnamyl-piperazine or a control substance.

After a specified period, the animals are injected intraperitoneally with the acetic acid

solution.

The number of writhes is counted for a defined observation period (e.g., 20-30 minutes).

Data Analysis: The analgesic effect is quantified by the reduction in the number of writhes in

the treated group compared to the control group. The percentage of inhibition is calculated,
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and the ED50 can be determined.

Conclusion
N-Butyryl-N'-cinnamyl-piperazine is a potent µ-opioid receptor agonist with demonstrated

analgesic properties. Its synthesis is achievable through several established chemical

pathways. The primary mechanism of action involves the activation of the µ-opioid receptor and

the subsequent modulation of intracellular signaling cascades, leading to a reduction in

nociceptive transmission. While in vitro data confirms its activity at the µ-opioid receptor, and

pharmacokinetic studies in rats have been conducted, there is a notable lack of publicly

available, specific in vivo analgesic efficacy data (ED50 values) from standard preclinical

models. Further research to quantify its in vivo potency and to fully elucidate its

pharmacokinetic and pharmacodynamic profiles in various species is warranted to better

understand its therapeutic potential and safety profile. This technical guide provides a

foundational understanding for researchers and professionals involved in the development of

novel analgesic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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